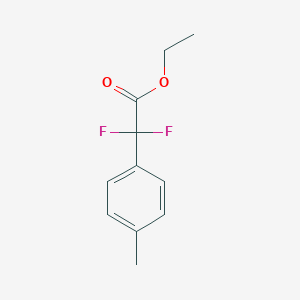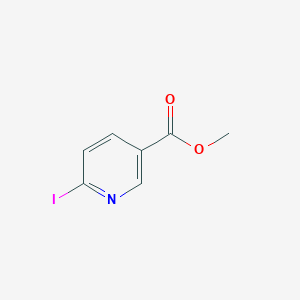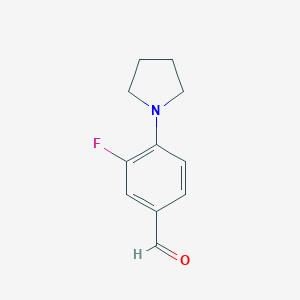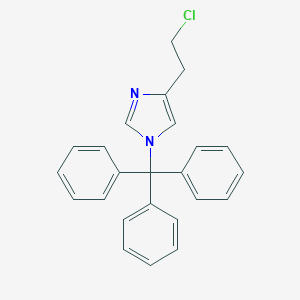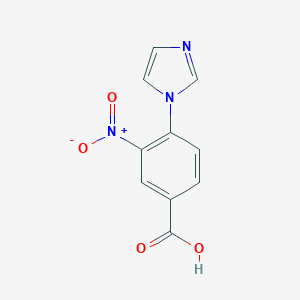![molecular formula C15H15NO3S B169714 1,1,2-Trimethyl-1H-benzo[e]indole-6-sulfonic acid CAS No. 146384-40-9](/img/structure/B169714.png)
1,1,2-Trimethyl-1H-benzo[e]indole-6-sulfonic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1,2-Trimethyl-1H-benzo[e]indole-6-sulfonic acid, also known as TMB-6S, is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is a derivative of indole, a heterocyclic organic compound that is commonly found in many natural products and synthetic drugs. TMB-6S has been shown to have a variety of biochemical and physiological effects, making it a promising tool for researchers in a wide range of fields.
Mécanisme D'action
The mechanism of action of 1,1,2-Trimethyl-1H-benzo[e]indole-6-sulfonic acid is not fully understood, but it is believed to involve the binding of the compound to specific proteins or enzymes in the body. This binding can lead to changes in the activity of these proteins or enzymes, which can in turn affect a variety of biochemical and physiological processes.
Effets Biochimiques Et Physiologiques
1,1,2-Trimethyl-1H-benzo[e]indole-6-sulfonic acid has been shown to have a variety of biochemical and physiological effects, including the ability to inhibit the aggregation of amyloid beta peptides, which are believed to play a role in the development of Alzheimer's disease. This compound has also been shown to have anti-tumor activity, suggesting that it may have potential as a cancer treatment.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 1,1,2-Trimethyl-1H-benzo[e]indole-6-sulfonic acid in lab experiments is its ability to act as a fluorescent probe, allowing researchers to easily detect the presence of specific proteins or enzymes. However, one limitation of this compound is that it can be difficult to synthesize in large quantities, which can limit its use in certain applications.
Orientations Futures
There are many potential future directions for research involving 1,1,2-Trimethyl-1H-benzo[e]indole-6-sulfonic acid. One area of interest is the development of new drugs based on the structure of this compound, which could have applications in the treatment of a wide range of diseases. Another area of interest is the use of 1,1,2-Trimethyl-1H-benzo[e]indole-6-sulfonic acid as a diagnostic tool for the early detection of neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in other areas of scientific research.
Méthodes De Synthèse
1,1,2-Trimethyl-1H-benzo[e]indole-6-sulfonic acid can be synthesized using several different methods, including the reaction of indole-6-carboxylic acid with chlorosulfonic acid and subsequent treatment with methylamine. Another method involves the reaction of indole-6-carboxylic acid with thionyl chloride and subsequent treatment with methylamine. These methods have been well-documented in the scientific literature and have been used to produce 1,1,2-Trimethyl-1H-benzo[e]indole-6-sulfonic acid in high yields.
Applications De Recherche Scientifique
1,1,2-Trimethyl-1H-benzo[e]indole-6-sulfonic acid has been used in a variety of scientific research applications, including as a fluorescent probe for the detection of protein aggregation in neurodegenerative diseases such as Alzheimer's and Parkinson's. This compound has also been shown to have potential applications in the development of new drugs for the treatment of cancer and other diseases.
Propriétés
Numéro CAS |
146384-40-9 |
|---|---|
Nom du produit |
1,1,2-Trimethyl-1H-benzo[e]indole-6-sulfonic acid |
Formule moléculaire |
C15H15NO3S |
Poids moléculaire |
289.4 g/mol |
Nom IUPAC |
1,1,2-trimethylbenzo[e]indole-6-sulfonic acid |
InChI |
InChI=1S/C15H15NO3S/c1-9-15(2,3)14-11-5-4-6-13(20(17,18)19)10(11)7-8-12(14)16-9/h4-8H,1-3H3,(H,17,18,19) |
Clé InChI |
WIKWUAPVIJGCOG-UHFFFAOYSA-N |
SMILES |
CC1=NC2=C(C1(C)C)C3=C(C=C2)C(=CC=C3)S(=O)(=O)O |
SMILES canonique |
CC1=NC2=C(C1(C)C)C3=C(C=C2)C(=CC=C3)S(=O)(=O)O |
Synonymes |
1,1,2-TriMethyl-1H-benzo[e]indole-6-sulfonic acid |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1,4-Dioxaspiro[4.4]nonan-7-one](/img/structure/B169636.png)
![2-(Trimethylsilyl)furo[3,2-b]pyridine](/img/structure/B169639.png)
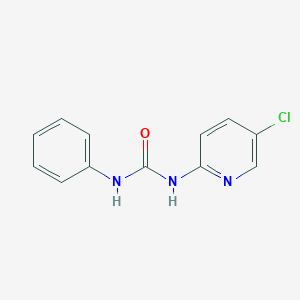

![(5-Methoxy-1H-pyrrolo[2,3-c]pyridin-2-yl)methanol](/img/structure/B169643.png)
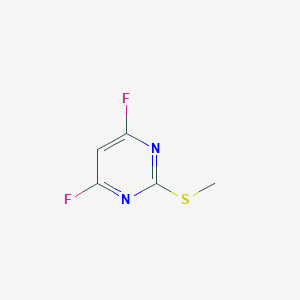
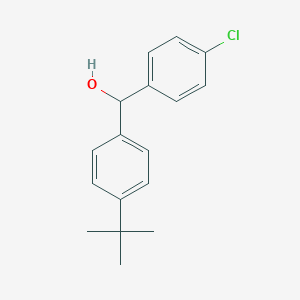
![4-chloro-N-[(4-methoxyphenyl)methyl]aniline](/img/structure/B169649.png)
![3-Fluoro-1-[tris(1-methylethyl)silyl]-1H-pyrrole](/img/structure/B169650.png)
